molecular formula C17H21N6O7P B12926703 N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63554-91-6

N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12926703
CAS No.: 63554-91-6
M. Wt: 452.4 g/mol
InChI Key: SOCFABNSURUMEE-LSCFUAHRSA-N
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Description

N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) is a compound known for its role as an adenosine receptor inhibitor. It has a molecular weight of 372.38 g/mol and a chemical formula of C17H20N6O4. This compound is particularly significant in scientific research due to its ability to interact with adenosine receptors, which are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) typically involves the following steps:

    Starting Materials: The synthesis begins with adenosine and 4-aminobenzyl chloride.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

    Catalysts and Reagents: Common catalysts and reagents used include base catalysts like sodium hydroxide or potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Nitrophenyl)methyl]adenosine 5’-(dihydrogen phosphate), while reduction may produce N-[(4-Aminophenyl)methyl]adenosine.

Scientific Research Applications

N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving adenosine receptors and their role in cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N6-(Phenylmethyl)adenosine: Another adenosine receptor inhibitor with a similar structure but lacking the amino group.

    N6-(Cyclopentyl)adenosine: A potent adenosine receptor agonist with a different substituent on the adenosine molecule.

    N6-(2-Phenylethyl)adenosine: Similar in structure but with a different side chain, affecting its receptor binding properties.

Uniqueness

N-[(4-Aminophenyl)methyl]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the amino group, which enhances its binding affinity to adenosine receptors. This structural feature makes it a valuable tool in research focused on adenosine receptor modulation.

Properties

63554-91-6

Molecular Formula

C17H21N6O7P

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H21N6O7P/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28/h1-4,7-8,11,13-14,17,24-25H,5-6,18H2,(H,19,20,21)(H2,26,27,28)/t11-,13-,14-,17-/m1/s1

InChI Key

SOCFABNSURUMEE-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N

Origin of Product

United States

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